1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with cyclopentyl and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction proceeds under mild conditions and yields the desired pyrazolopyridine derivatives.
Another approach involves the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization to form the pyrazolopyridine core . This method has been widely used for the synthesis of pyrazolopyridine derivatives due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of specific substituents on the pyrazolopyridine core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: The compound exhibits promising antituberculotic activity and has been studied as a potential lead candidate against Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with specific molecular targets and pathways makes it a useful tool for studying biological processes and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its antituberculotic activity is attributed to its ability to inhibit the enzyme Pantothenate Synthetase from Mycobacterium tuberculosis .
Comparison with Similar Compounds
1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds in the pyrazolopyridine family. Some of these compounds include:
1-Phenyl-3-methyl-5-amino-pyrazole: This compound is a precursor for the synthesis of various pyrazolopyridine derivatives.
Pyrazolo[3,4-d]pyrimidine: This compound has been studied as a CDK2 inhibitor and exhibits significant anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also shows promising biological activity and has been explored for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity. The presence of cyclopentyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-cyclopentyl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H17N3O/c1-8-7-9(2)14-12-11(8)13(17)15-16(12)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,15,17) |
InChI Key |
JHVQLMLQXWNVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2C3CCCC3)C |
Origin of Product |
United States |
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